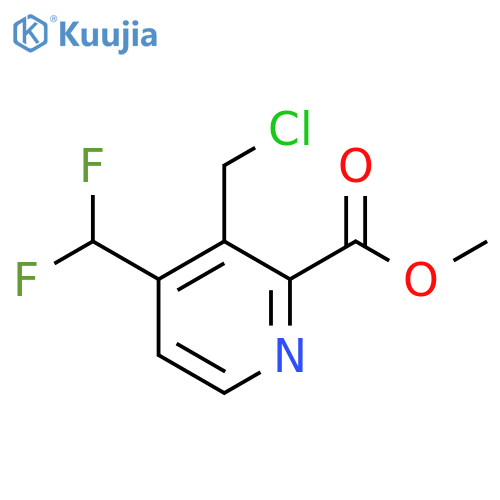Cas no 1805040-49-6 (Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate)

1805040-49-6 structure
商品名:Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate
CAS番号:1805040-49-6
MF:C9H8ClF2NO2
メガワット:235.615128517151
CID:4850038
Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate
-
- インチ: 1S/C9H8ClF2NO2/c1-15-9(14)7-6(4-10)5(8(11)12)2-3-13-7/h2-3,8H,4H2,1H3
- InChIKey: OSUDFGKANVAWNK-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C(=O)OC)=NC=CC=1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 228
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 39.2
Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029073707-250mg |
Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate |
1805040-49-6 | 97% | 250mg |
$499.20 | 2022-04-01 | |
| Alichem | A029073707-500mg |
Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate |
1805040-49-6 | 97% | 500mg |
$823.15 | 2022-04-01 | |
| Alichem | A029073707-1g |
Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate |
1805040-49-6 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate 関連文献
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
1805040-49-6 (Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate) 関連製品
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 624-75-9(Iodoacetonitrile)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
